1-(Ethenesulfonyl)-2-methoxyethane

Description

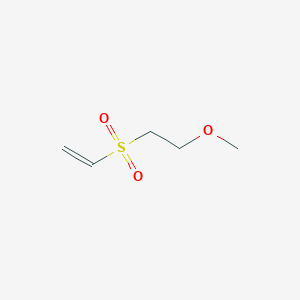

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenylsulfonyl-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-3-9(6,7)5-4-8-2/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSOJPQHBZMBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context: Vinyl Sulfones and Ether Functionalities

The chemical architecture of 1-(ethenesulfonyl)-2-methoxyethane is defined by the interplay of its vinyl sulfone and ether moieties. The vinyl sulfone group, a core component of this molecule, is an unsaturated sulfone that plays a significant role in its reactivity. Vinyl sulfones are recognized as potent Michael acceptors, readily participating in 1,4-addition reactions with a variety of nucleophiles. rsc.orgwikipedia.org This reactivity stems from the electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic.

The combination of the reactive vinyl sulfone group and the stabilizing methoxyethyl side chain creates a molecule with a unique profile, suitable for a range of synthetic transformations.

Academic Relevance and Research Landscape

Direct Synthesis Approaches

Direct synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A logical pathway would commence with the formation of the key intermediate, 2-methoxyethanesulfonyl chloride. This can be achieved through various methods, one of which involves the reaction of 2-methoxyethyl methanesulfonate (B1217627) with thiourea, followed by oxidative chlorination.

Once 2-methoxyethanesulfonyl chloride is obtained, it can be converted to the target vinyl sulfone. A common method for the synthesis of vinyl sulfones is the dehydrohalogenation of a β-haloethyl sulfone. This would involve the addition of the 2-methoxyethanesulfonyl chloride to a suitable two-carbon synthon that can be subsequently eliminated to form the double bond.

Another direct approach could involve the reaction of 2-methoxyethanesulfonyl chloride with a vinyl organometallic reagent, such as vinylmagnesium bromide. This Grignard reaction would directly form the carbon-sulfur bond of the final product. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

| Direct Synthesis Routes | Starting Materials | Key Intermediates | Reaction Conditions | Typical Yield |

| Dehydrohalogenation | 2-Methoxyethyl methanesulfonate, Thiourea, Ethylene (B1197577) | 2-Methoxyethanesulfonyl chloride, 2-(2-Methoxyethylsulfonyl)ethan-1-ol | Oxidative chlorination, followed by elimination | Not reported |

| Grignard Reaction | 2-Methoxyethanesulfonyl chloride, Vinyl bromide, Magnesium | Vinylmagnesium bromide | Anhydrous THF, low temperature | Not reported |

Synthesis via Functional Group Interconversions

Functional group interconversion (FGI) offers a versatile toolbox for the synthesis of this compound by modifying existing molecules containing either the ethenesulfonyl or the methoxyethane moiety.

One strategy begins with a pre-formed ethenesulfonyl derivative, such as ethenesulfonyl fluoride or ethenesulfonamide. These precursors can undergo nucleophilic substitution or addition reactions to introduce the 2-methoxyethoxy group. For instance, ethenesulfonyl fluoride could potentially react with sodium 2-methoxyethoxide, although the reactivity of the sulfonyl fluoride towards alkoxides would need to be carefully controlled.

A more plausible route involves the Michael addition of 2-methoxyethanol (B45455) to an activated vinyl sulfone derivative, followed by further transformation if necessary.

This approach is arguably more common and relies on the preparation of a key building block, 2-methoxyethanesulfonyl chloride. The synthesis of this intermediate has been reported in the literature, for example, from 2-methoxyethyl methanesulfonate and thiourea, followed by treatment with N-chlorosuccinimide (NCS) in an acidic medium. google.comresearchgate.net A patent describes this preparation, yielding the product as a light yellow oil. google.com The reported 1H NMR data for 2-methoxyethanesulfonyl chloride is (400 MHz, CDCl3) δ 3.97–3.94 (m, 4H), 3.43 (s, 3H). google.com

With 2-methoxyethanesulfonyl chloride in hand, the vinyl group can be introduced through several methods for synthesizing vinyl sulfones:

Reaction with Alkenes: Copper- or ruthenium-catalyzed reactions of the sulfonyl chloride with an alkene like ethylene could form the desired product.

Elimination Reactions: A two-step process involving the addition of the sulfonyl chloride to a suitable substrate to form a 2-haloethyl sulfone, followed by base-induced elimination of HX, is a classic method for vinyl sulfone synthesis.

| Synthesis of 2-Methoxyethanesulfonyl Chloride | Starting Materials | Reagents | Solvent | Yield |

| From Methanesulfonate | 2-Methoxyethyl methanesulfonate, Thiourea | N-Chlorosuccinimide (NCS), HCl | Acetonitrile | 90% google.com |

Stereochemical Control in Synthesis

For the synthesis of this compound, stereochemistry is not a factor as the final product is achiral and the double bond is terminal. However, in the synthesis of substituted vinyl sulfones, stereochemical control is crucial to obtain the desired (E) or (Z) isomer. Many modern synthetic methods for vinyl sulfone preparation exhibit high stereoselectivity. For example, palladium-catalyzed cross-coupling reactions and certain elimination reactions often favor the formation of the thermodynamically more stable (E)-isomer. While not directly applicable to the title compound, these principles are important in the broader context of vinyl sulfone synthesis.

Scalability and Green Chemistry Considerations in Synthesis

The scalability of any synthetic route is a critical factor for its practical application. The synthesis of sulfonyl chlorides from S-alkylisothiourea salts has been demonstrated on a larger scale, suggesting that the preparation of the 2-methoxyethanesulfonyl chloride intermediate is scalable. researchgate.net

From a green chemistry perspective, several aspects can be considered to make the synthesis of this compound more environmentally benign:

Chemical Reactivity and Transformation Pathways of 1 Ethenesulfonyl 2 Methoxyethane

Electrophilic Reactivity: Michael Additions

Vinyl sulfones, including 1-(ethenesulfonyl)-2-methoxyethane, are potent Michael acceptors. thieme-connect.comwikipedia.org The carbon-carbon double bond is polarized by the adjacent sulfonyl group, creating a partial positive charge on the β-carbon, which is the primary site for nucleophilic attack in a conjugate addition, commonly known as the Michael reaction. wikipedia.orgchemistrysteps.comdalalinstitute.com

A wide array of nucleophiles can participate in Michael additions to vinyl sulfones. The scope of this reaction is broad, encompassing both soft and hard nucleophiles. The reaction generally proceeds under mild conditions and is a widely used method for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Common nucleophilic partners for vinyl sulfones in Michael additions include:

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters, β-keto esters, and nitroalkanes, are effective Michael donors. libretexts.orgmasterorganicchemistry.com Organocuprates (Gilman reagents) also add to α,β-unsaturated sulfones in a conjugate fashion. masterorganicchemistry.com

Nitrogen Nucleophiles: Primary and secondary amines readily undergo aza-Michael addition to vinyl sulfones. researchgate.netbeilstein-journals.org This reaction is a common method for the synthesis of β-amino sulfones.

Oxygen Nucleophiles: Alcohols and phenols can add to vinyl sulfones, although they are generally less reactive than nitrogen or sulfur nucleophiles. chemistrysteps.com

Sulfur Nucleophiles: Thiols are excellent nucleophiles for Michael additions to vinyl sulfones, leading to the formation of β-thioether sulfones. chemistrysteps.commasterorganicchemistry.com

Table 1: Scope of Nucleophilic Partners in Michael Additions to Vinyl Sulfones

| Nucleophile Class | Specific Examples |

|---|---|

| Carbon Nucleophiles | Malonates, β-Keto Esters, Nitroalkanes, Organocuprates |

| Nitrogen Nucleophiles | Primary Amines, Secondary Amines, Anilines, Pyrroles |

| Oxygen Nucleophiles | Alcohols, Phenols |

The Michael addition to α,β-unsaturated systems like this compound is characterized by its high regioselectivity. Nucleophilic attack occurs almost exclusively at the β-carbon of the double bond (1,4-addition), rather than at the carbonyl or sulfonyl group (1,2-addition). masterorganicchemistry.comfiu.edu This selectivity is governed by the principles of hard and soft acids and bases (HSAB), with the softer β-carbon being the preferred site of attack for most Michael donors. fiu.edu

The stereoselectivity of the Michael addition can be influenced by several factors, including the structure of the reactants, the reaction conditions, and the use of chiral catalysts. When new stereocenters are formed during the reaction, diastereomeric products can result. libretexts.org Asymmetric Michael additions, using chiral auxiliaries or catalysts, have been developed to control the enantioselectivity of the reaction, providing access to enantiomerically enriched products. rsc.org For instance, the addition of a nucleophile to a substituted vinyl sulfone can create one or two new chiral centers, and the stereochemical outcome can often be controlled. libretexts.orgrsc.org

Cycloaddition Reactions Involving the Ethenesulfonyl Moiety

The electron-deficient double bond of this compound makes it a valuable component in various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edulibretexts.org These reactions are powerful tools for the construction of cyclic and heterocyclic systems. ebsco.com

Vinyl sulfones are known to participate in [3+2] cycloaddition reactions with 1,3-dipoles. researchgate.netmdpi.com In these reactions, the vinyl sulfone acts as the dipolarophile. A common class of 1,3-dipoles used in these reactions are nitrones, which react with vinyl sulfones to yield isoxazolidine (B1194047) rings. mdpi.com Azomethine ylides also undergo [3+2] cycloaddition with vinyl sulfones to afford substituted pyrrolidines. researchgate.net These reactions are often highly regioselective and can be stereoselective, providing a direct route to five-membered heterocyclic compounds. mdpi.commdpi.com

Table 2: Examples of [3+2] Cycloaddition Reactions with Vinyl Sulfones

| 1,3-Dipole | Resulting Heterocycle |

|---|---|

| Nitrones | Isoxazolidines |

| Azomethine Ylides | Pyrrolidines |

Beyond [3+2] cycloadditions, vinyl sulfones can also engage in other types of pericyclic reactions. The most notable is the Diels-Alder reaction, a [4+2] cycloaddition. thieme-connect.comebsco.com In this reaction, the vinyl sulfone serves as an excellent dienophile due to its electron-deficient nature, reacting with a conjugated diene to form a six-membered ring. libretexts.orgmdpi.com The reaction typically proceeds under thermal conditions and is known for its high stereospecificity. msu.eduyoutube.com

Ene reactions, another class of pericyclic reactions, are also possible, where the vinyl sulfone can react with an alkene possessing an allylic hydrogen. libretexts.org

Transformations of the Sulfonyl Group

The sulfonyl group in the products derived from this compound is not merely a passive activating group; it can be further transformed or removed. nih.govresearchgate.net This versatility adds to the synthetic utility of vinyl sulfones.

One of the most common transformations is desulfonylation, the removal of the sulfonyl group. This can be achieved through various reductive methods. nih.gov For instance, treatment with reducing agents like sodium amalgam or samarium iodide can lead to the reductive cleavage of the carbon-sulfur bond.

Alternatively, the sulfonyl group can be replaced in an addition-elimination process. nih.gov For example, under certain conditions, a nucleophile can add to the double bond, and subsequent elimination of the sulfonyl group can lead to a new olefin. Radical-mediated thiodesulfonylation allows for the replacement of the sulfonyl group with a thiol group. nih.gov These transformations significantly enhance the synthetic utility of vinyl sulfones as intermediates, allowing for the stereospecific synthesis of various alkenes. thieme-connect.com

Reactions Involving the Methoxyethane Ether Linkage

Ethers are generally characterized by their low reactivity and are often used as solvents in chemical reactions for this reason. libretexts.org However, under specific and typically harsh conditions, the carbon-oxygen bond of an ether can be cleaved.

The most common method for ether cleavage is treatment with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.comorgoreview.com The reaction mechanism is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comorgoreview.com Following this activation step, a nucleophilic substitution reaction occurs.

The specific pathway of this substitution, either SN1 or SN2, is determined by the nature of the alkyl groups attached to the oxygen atom. orgoreview.comvaia.com

SN2 Mechanism: If the ether has primary or secondary alkyl groups, the reaction proceeds via an SN2 pathway. The halide ion acts as a nucleophile and attacks the less sterically hindered carbon atom. libretexts.orgorgoreview.com

SN1 Mechanism: If one of the alkyl groups is tertiary, benzylic, or allylic, it can form a stable carbocation. In this case, the cleavage follows an SN1 mechanism after protonation. orgoreview.comvaia.com

In the case of this compound, the ether linkage is part of a 2-methoxyethyl group, which contains primary and secondary carbons. Based on steric considerations alone, an SN2 attack by a halide nucleophile would be expected to occur at the terminal methyl carbon or the less hindered methylene (B1212753) carbon of the ethyl chain. libretexts.org

| Ether Type | Conditions | Mechanism | Products |

|---|---|---|---|

| Primary/Secondary Alkyl Ether (R-O-R') | HBr or HI, heat | SN2 | Alcohol and Alkyl Halide |

| Tertiary Alkyl Ether (t-Bu-O-R) | HBr or HI | SN1 | Alcohol and Tertiary Alkyl Halide |

Radical Reactions and Photochemistry

The vinyl sulfone moiety is a versatile functional group that actively participates in radical and photochemical reactions.

The carbon-carbon double bond in vinyl sulfones is susceptible to radical addition. A common pathway involves a radical addition-elimination mechanism. nih.govacs.org For instance, in a process known as thiodesulfonylation, an aryl thiol can react with a vinyl sulfone in the presence of a radical initiator. A thiyl radical (ArS•) adds to the double bond, and subsequent β-elimination of a sulfonyl radical yields a vinyl sulfide. nih.gov This reaction is notable for producing predominantly the E-stereoisomer, regardless of the starting material's geometry. nih.gov

A similar silyldesulfonylation reaction occurs when vinyl sulfones are treated with tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator like azobisisobutyronitrile (AIBN). acs.org This process substitutes the sulfonyl group with a silyl (B83357) group, providing an alternative to the hydrosilylation of alkynes. acs.org The general applicability of these radical-mediated reactions suggests that this compound would be a suitable substrate for transformations aimed at modifying the vinyl group.

| Reactants | Conditions | Key Intermediate | Products | Reference |

|---|---|---|---|---|

| Generic Vinyl Sulfone, Aryl Thiol | Radical Initiator (e.g., AIBN), Heat | Adduct from radical addition to C=C | Vinyl Sulfide, Sulfonyl Radical | nih.gov |

The photochemistry of vinyl sulfones is an active area of research, with many modern synthetic methods leveraging light to generate reactive intermediates. organic-chemistry.orguniovi.es Several studies have demonstrated the synthesis of vinyl sulfones through the photochemical cross-coupling of vinyl halides and sodium sulfinates. acs.orgnih.gov

These transformations are proposed to proceed via the formation of a halogen-bonding complex between the reactants. organic-chemistry.orgacs.org Upon irradiation with visible light, this complex undergoes a photoinduced electron transfer (PET) to generate a vinyl radical and a sulfonyl radical. acs.org The subsequent radical-radical coupling forms the vinyl sulfone product. These methods are advantageous as they often proceed under mild, metal-free, and oxidant-free conditions. organic-chemistry.orgnih.gov

While these studies focus on the synthesis of vinyl sulfones, they establish the accessibility of vinyl and sulfonyl radicals as key photochemical intermediates. It is plausible that direct irradiation of this compound could induce the formation of such radical species, leading to various potential photochemical transformations, such as intramolecular cyclizations or additions to other unsaturated systems. For example, photocatalytic conditions have been used to achieve radical cyclization to form complex spirocyclic vinyl sulfones. rsc.org

Mechanistic Investigations and Theoretical Studies of 1 Ethenesulfonyl 2 Methoxyethane

Computational Chemistry and Density Functional Theory (DFT) Analyses

No dedicated Density Functional Theory (DFT) studies or other computational chemistry analyses for 1-(Ethenesulfonyl)-2-methoxyethane have been found in the scientific literature. As a result, data concerning:

Transition State Characterization:There are no published calculations identifying or characterizing the transition states for reactions of this compound.

While DFT is a common method for studying the structure and reactivity of organic molecules, including vinyl sulfones, the application of these methods to this particular compound has not been documented. nih.govnsf.govrsc.org

Experimental Kinetic Studies

A search for experimental kinetic data for reactions involving this compound yielded no specific results. Kinetic studies are crucial for understanding reaction rates and mechanisms, but research has not been published in this area for this compound. wikipedia.orgrsc.org

For context, kinetic studies have been performed on the reactions of related compounds. For instance, the kinetics of thiol-Michael additions to divinyl sulfone and other Michael acceptors have been investigated. rsc.org The reaction of 2-methoxyethanol (B45455) with divinyl sulfone via a Michael addition is a plausible synthetic route to this compound, but the mechanism and kinetics of this specific transformation have not been detailed in the literature.

Isotopic Labeling Studies

There is no evidence of isotopic labeling studies being conducted to investigate the reaction mechanisms of this compound. Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, but it has not been applied to this molecule in any published work.

Elucidation of Reaction Intermediates

The scientific literature contains no reports on the experimental detection or characterization of reaction intermediates formed from this compound. The elucidation of intermediates is key to confirming proposed reaction mechanisms. Generally, the reactions of vinyl sulfones may proceed through various intermediates, depending on the specific reaction type, such as conjugate addition or cycloaddition. However, without specific studies, any discussion of intermediates for this compound would be purely speculative.

Applications of 1 Ethenesulfonyl 2 Methoxyethane in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The unique electronic properties of the vinyl sulfone moiety in 1-(ethenesulfonyl)-2-methoxyethane make it a valuable building block for the construction of diverse and complex molecular frameworks, including both heterocyclic and carbocyclic systems.

The vinyl sulfone group is a well-established functional group for the synthesis of a wide array of heterocyclic compounds. nih.gov It can act as a potent Michael acceptor, reacting with various heteroatomic nucleophiles, or as a 2π component in cycloaddition reactions. nih.gov

N-heterocyclic carbenes (NHCs) have been shown to catalyze the rearrangement of vinyl sulfones, which can then be trapped in tandem cycloaddition reactions to form highly substituted heterocycles like isoxazolines. nih.gov This type of reactivity highlights the potential of this compound to serve as a precursor to complex heterocyclic structures under organocatalysis. nih.gov

Furthermore, cascade reactions involving vinyl sulfones have been developed for the regioselective construction of pyrazole-containing compounds. researchgate.net For instance, a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (B91410) leads to highly functionalized pyrazolyl aliphatic sulfonyl fluorides. researchgate.net While this example uses a sulfonyl fluoride, the underlying reactivity of the vinyl group is analogous to that in this compound, suggesting its applicability in similar transformations for creating nitrogen-containing heterocycles. The synthesis of nitrogen heterocycles is of particular importance as they are found in approximately 59% of FDA-approved small-molecule drugs. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized Using Vinyl Sulfone Analogs

| Heterocycle Class | Synthetic Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Isoxazolines | Tandem Rearrangement/Cycloaddition | N-Heterocyclic Carbene (NHC), Nitrone | nih.gov |

| Pyrroles | Michael-initiated Ring Closure | Amino Sugars | nih.gov |

| 1,2,3-Triazoles | Cycloaddition | Azido Derivatives | nih.gov |

| Pyrazolines | 1,3-Dipolar Cycloaddition | α-Diazocarbonyl Compounds, Copper Catalyst | researchgate.net |

The construction of carbocyclic systems, particularly those with high stereochemical control, is a fundamental goal in organic synthesis. Vinyl sulfones, including derivatives like this compound, are valuable precursors for such transformations. Their ability to act as Michael acceptors allows for the formation of new carbon-carbon bonds, initiating cyclization cascades.

For example, vinyl sulfone-modified carbohydrates have been extensively used as chiral building blocks to generate a variety of enantiomerically pure carbocycles, such as cyclopropanes, and five- or six-membered rings. nih.gov The reaction of these modified carbohydrates with appropriate reagents can proceed through Michael addition reactions or Michael-initiated ring-closure (MIRC) reactions to afford these carbocyclic structures. nih.gov Similarly, enantiomerically pure and densely functionalized cyclohexenes have been synthesized from vinyl nitro-modified carbohydrates, showcasing a strategy that could be adapted for vinyl sulfone precursors. indianchemicalsociety.com

Table 2: Carbocyclic Systems from Vinyl Sulfone Precursors

| Carbocycle Type | Synthetic Approach | Starting Material Type | Reference |

|---|---|---|---|

| Cyclopropanes | Michael-initiated Ring Closure | Vinyl Sulfone-modified Carbohydrates | nih.gov |

| Cyclohexenes | Intramolecular Cyclization | Vinyl Nitro-modified Carbohydrates | indianchemicalsociety.com |

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur consecutively in a single synthetic operation without the isolation of intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and step economy. This compound is an ideal substrate for such transformations due to the versatile reactivity of the vinyl sulfone moiety.

An example of a cascade involving a related compound is the copper-catalyzed reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride to produce pyrazole-containing aliphatic sulfonyl fluorides. researchgate.net This process involves a sequence of cycloaddition and rearrangement steps. researchgate.net The intermolecular nature of some cascade reactions also places them in the category of multicomponent reactions (MCRs), where three or more reactants combine in a single step. wikipedia.orgbeilstein-journals.org The electrophilic nature of the double bond in this compound makes it a suitable component for MCRs designed to rapidly build molecular complexity.

Precursor for Advanced Organic Materials

The reactivity of the vinyl sulfone group makes it a useful monomer or functionalizing agent in the synthesis of advanced organic materials. Divinyl sulfone, a related compound, is used in the synthesis of aliphatic polyethersulfones through an oxa-Michael polyaddition with water, demonstrating the potential for vinyl sulfones to act as monomers in polymerization reactions. rsc.org

Moreover, vinyl sulfones are employed to create functional hydrogels. For instance, silk proteins have been modified with divinyl sulfone to create "SilkVS," a material that can be crosslinked through various mechanisms to form hydrogels for cell culture. nih.gov The vinyl sulfone groups provide handles for further bioconjugation via thiol-ene "click" chemistry. nih.gov This suggests that this compound could be used to introduce specific functionalities into polymers or biomaterials. Ferrocene derivatives functionalized with a vinyl sulfone group have also been prepared and used as reagents for the conjugation of molecules and biomolecules, creating new functional materials. researchgate.netrsc.org

Table 3: Applications of Vinyl Sulfones in Materials Science

| Material Type | Synthetic Role of Vinyl Sulfone | Key Features of Material | Reference |

|---|---|---|---|

| Aliphatic Polyethersulfone | Monomer (Divinyl Sulfone) in Polyaddition | Solid Polymer Electrolyte Applications | rsc.org |

| Silk-Based Hydrogels | Functionalizing Agent (Divinyl Sulfone) | Tunable Mechanical and Biochemical Properties | nih.gov |

| Ferrocene Conjugates | Ferrocenylation Reagent | Applications in Bioorganometallic Chemistry | researchgate.netrsc.org |

Reagent in Catalytic Cycles

While vinyl sulfones are often the substrates in catalytic reactions, they can also play a role as reagents that are transformed within a catalytic cycle. N-heterocyclic carbene (NHC) catalysis provides a notable example. nih.gov In the presence of an NHC, a vinyl sulfone can undergo a conjugate addition with the carbene. This initiates a process that can lead to the rearrangement of the sulfone group, generating a new reactive intermediate that continues in the catalytic cycle before the final product is released and the catalyst is regenerated. nih.gov

Additionally, the synthesis of vinyl sulfones themselves often involves catalytic processes, such as palladium-catalyzed Heck-type reactions or molybdenum-mediated sulfonations of styrenes, which underscores the importance of catalysis in accessing these valuable synthetic intermediates. d-nb.infoorganic-chemistry.org

Future Research Directions and Unexplored Avenues for 1 Ethenesulfonyl 2 Methoxyethane

Development of Novel Synthetic Routes

The synthesis of vinyl sulfones has evolved significantly, moving from classical methods to more efficient and sustainable catalytic processes. rsc.orgrsc.org Future research on 1-(ethenesulfonyl)-2-methoxyethane should focus on developing novel synthetic routes that offer improved efficiency, selectivity, and environmental compatibility.

Recent advancements in the synthesis of vinyl sulfones have centered on direct C-H functionalization, photocatalysis, and metal-free cross-coupling reactions. pitt.edursc.org A promising avenue of research would be the application of these modern techniques to the synthesis of this compound. For instance, a direct C-H sulfonylation of an appropriate precursor could offer a more atom-economical approach compared to traditional multi-step sequences. pitt.edu

Furthermore, the development of stereoselective synthetic methods is of paramount importance. Copper-catalyzed radical reactions of N-tosylhydrazones have shown excellent (E)-stereoselectivity in the formation of various vinyl sulfones. organic-chemistry.orgacs.org Adapting such methodologies to synthesize stereochemically pure this compound would be a significant step forward, enabling the investigation of its stereoisomers in various applications. Another innovative approach involves the molybdooxaziridine-mediated catalytic sulfonation of alkenes, which provides a novel pathway to vinyl sulfones with high efficiency and stereoselectivity. d-nb.info

Exploring green and sustainable synthetic strategies is also a critical research direction. The use of aqueous media for the synthesis of vinyl sulfones has been reported, offering an environmentally friendly alternative to traditional organic solvents. acs.org A one-pot regioselective synthesis from terminal epoxides in water, catalyzed by lithium bromide, presents a green and atom-economical route that could be adapted for this compound. Additionally, visible-light-induced photocatalytic methods that operate at room temperature without the need for hazardous reagents are gaining traction and represent a valuable area for future investigation. bohrium.com

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Direct C-H Functionalization | Atom and step economy | Identification of suitable precursors and catalysts |

| Photocatalysis | Mild reaction conditions, use of renewable energy | Development of efficient photocatalytic systems |

| Copper-Catalyzed Radical Reactions | High (E)-stereoselectivity | Adaptation to the methoxyethyl substrate |

| Molybdooxaziridine Catalysis | High efficiency and stereoselectivity | Exploration of substrate scope and mechanism |

| Synthesis in Aqueous Media | Environmentally friendly, low cost | Optimization of reaction conditions for high yields |

Exploration of Undiscovered Reactivity Modes

The reactivity of vinyl sulfones is traditionally dominated by their role as excellent Michael acceptors and their participation in various cycloaddition reactions. scispace.com While these reactions are undoubtedly valuable, the full reactive potential of this compound remains largely untapped.

Future research should venture beyond these conventional transformations. One area of interest is the exploration of radical-mediated reactions. For example, the radical-mediated thiodesulfonylation of vinyl sulfones to access vinyl sulfides has been demonstrated. nih.gov Investigating this and other radical-based transformations with this compound could lead to the discovery of novel chemical space. The development of methods for the synthesis of spirocyclic vinyl sulfones via radical cyclization further highlights the potential in this area. rsc.org

Another promising frontier is the use of vinyl sulfones as coupling partners in transition-metal-catalyzed cross-coupling reactions. Nickel-catalyzed cross-coupling of α-oxy-vinylsulfones with alkylzinc reagents has been shown to be an effective method for the synthesis of enol ethers. rsc.org Similarly, Ni-catalyzed Suzuki-Miyaura cross-coupling of α-oxo-vinylsulfones has been used to prepare C-aryl glycals and acyclic vinyl ethers. acs.org Exploring the ability of this compound to participate in such cross-coupling reactions, potentially through activation of the C-S bond, could provide a powerful tool for molecular diversification. nih.gov

The influence of the 2-methoxyethyl group on the reactivity of the vinyl sulfone moiety is another area that warrants investigation. This group could potentially act as a coordinating ligand for a metal catalyst, thereby influencing the regioselectivity or stereoselectivity of a reaction. Alternatively, it could be a site for intramolecular reactions or rearrangements, leading to complex molecular architectures.

| Reactivity Mode | Potential Outcome for this compound | Key Research Focus |

| Radical Reactions | Access to novel functionalized sulfides and cyclic structures | Investigation of various radical initiators and reaction conditions |

| Cross-Coupling Reactions | Formation of new C-C bonds and molecular diversification | Screening of different catalysts and coupling partners |

| Intramolecular Reactions | Synthesis of complex heterocyclic compounds | Exploration of the role of the methoxyethyl group |

| Asymmetric Catalysis | Enantioselective functionalization | Development of chiral catalysts for conjugate additions and other reactions nih.gov |

Integration into Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis offer significant advantages in terms of reaction optimization, scalability, and safety. The integration of this compound into these modern synthetic platforms is a logical and promising direction for future research.

Automated synthesis platforms have been successfully used for the one-pot library synthesis involving the alkylation of phenyl vinyl sulfone. d-nb.info Such systems could be readily adapted for this compound to rapidly generate a library of derivatives for high-throughput screening in drug discovery or materials science. The ability to perform reactions in an automated fashion significantly accelerates the discovery of new compounds with desired properties. acs.org

Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, selectivities, and safety profiles, particularly for highly exothermic or hazardous reactions. While specific studies on this compound in flow systems are yet to be reported, the successful application of flow chemistry to other vinyl sulfone-related syntheses paves the way for its future exploration. The development of a continuous-flow process for the synthesis of related compounds demonstrates the feasibility and benefits of this approach.

Future research in this area could focus on developing a continuous-flow synthesis of this compound itself, as well as its subsequent functionalization in a "telescoped" multi-step flow process. This would not only improve the efficiency of its synthesis but also enable the on-demand production of its derivatives.

Sustainable and Biocatalytic Transformations

The principles of green chemistry are increasingly guiding synthetic strategies, and the application of sustainable and biocatalytic methods to the chemistry of this compound is a crucial area for future research.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. Vinyl sulfone-activated supports have been extensively used for the covalent immobilization of enzymes. ucm.esscispace.com Future research could explore the reverse: the use of enzymes to synthesize or modify this compound. This could involve, for example, the enzymatic resolution of a racemic mixture of a precursor to produce an enantiomerically pure product. The use of lipases and other hydrolases in organic synthesis is well-established and could be a starting point for such investigations.

In addition to biocatalysis, other green chemistry approaches should be considered. This includes the use of environmentally benign solvents, such as water or supercritical CO2, and the development of catalyst systems that can be easily recovered and reused. The transition-metal-free synthesis of vinyl sulfones from sodium sulfinates and cinnamic acids is an example of a greener approach that avoids the use of potentially toxic and expensive metals. rsc.org

Further research into the biodegradability of this compound and its derivatives would also be valuable from an environmental perspective. Understanding the metabolic pathways of this compound in various organisms could inform the design of more sustainable and environmentally friendly applications.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Precursor | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| β-Chloroethylsulfonyl derivative | DBU | DCM | 40 | 82 |

Basic: Which spectroscopic techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies methoxy (δ 3.2–3.5 ppm) and ethenesulfonyl (δ 6.0–6.5 ppm for vinyl protons) groups.

- ¹³C NMR : Confirms sulfonyl carbon (δ ~110–120 ppm) and ether linkages.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₄H₈O₃S).

- Infrared (IR) Spectroscopy : Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Q. Table 2: Key Spectral Signatures

| Functional Group | Technique | Signature |

|---|---|---|

| Ethenesulfonyl | ¹H NMR | δ 6.2–6.5 (vinyl H) |

| Methoxy | ¹³C NMR | δ 55–60 (OCH₃) |

Advanced: How does the ethenesulfonyl moiety influence reactivity in nucleophilic substitution or addition reactions?

Answer:

The ethenesulfonyl group acts as a strong electron-withdrawing group, polarizing adjacent bonds and enhancing electrophilicity. For example:

- Nucleophilic Addition : The α,β-unsaturated sulfone undergoes Michael additions with amines or thiols, forming stable adducts.

- Cycloadditions : Participates in [2+2] or Diels-Alder reactions under UV light or thermal conditions.

Mechanistic studies suggest a sulfene intermediate (R₂C=SO₂) forms during elimination, which can rearrange or trap nucleophiles .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., heat capacity) for this compound?

Answer:

Discrepancies often arise from impurities or measurement techniques. To address this:

Purification : Use column chromatography or recrystallization to achieve >99% purity.

Calorimetry : Differential scanning calorimetry (DSC) under inert atmospheres minimizes decomposition.

Cross-Validation : Compare data with structurally analogous compounds (e.g., diglyme derivatives, C₆H₁₄O₃, Cp ~2.5 J/g·K) .

Q. Table 3: Heat Capacity Comparison

| Compound | Temp. Range (K) | Cp (J/g·K) |

|---|---|---|

| Diglyme | 300–400 | 2.45 ± 0.05 |

| This compound* | 300–400 | 2.1–2.3 (estimated) |

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis.

Advanced: How can computational models predict degradation pathways of this compound under varying pH?

Answer:

- Density Functional Theory (DFT) : Models sulfone hydrolysis mechanisms. Acidic conditions protonate the sulfonyl oxygen, accelerating nucleophilic attack by water.

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., H₂O vs. DMSO).

- pKa Estimation : The ethenesulfonyl group lowers the pKa of adjacent protons, increasing susceptibility to base-catalyzed elimination .

Basic: What are the solubility properties of this compound, and how do they impact reaction design?

Answer:

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in ethers (e.g., THF). This influences:

- Reaction Solvent Choice : DCM or acetonitrile for SN2 reactions.

- Workup Strategies : Use water-immiscible solvents (e.g., ethyl acetate) for extraction .

Q. Table 4: Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| DMSO | >50 |

| Water | <0.1 |

| Ethyl Acetate | 10–15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.